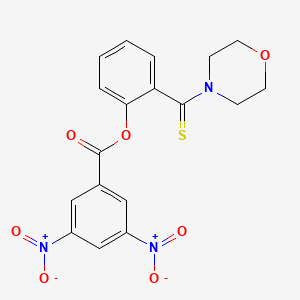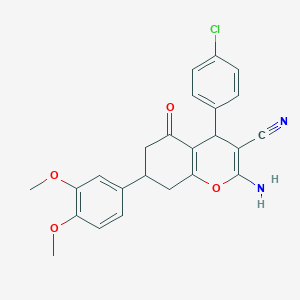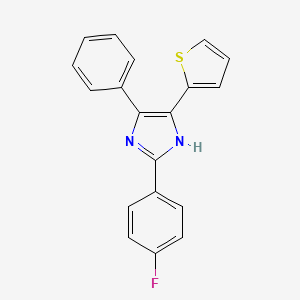
2-(Morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a chemical compound with the molecular formula C18H15N3O7S and a molecular weight of 417.4 g/mol . This compound is characterized by the presence of a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Morpholinylcarbonothioyl)phenyl 3,5-dinitrobenzoate: Similar in structure but may have different substituents on the phenyl ring.
4-(4-Morpholinylcarbonothioyl)phenyl 3,5-dinitrobenzoate: Another structurally related compound with variations in the positioning of functional groups.
Uniqueness
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H15N3O7S |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
[2-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)28-16-4-2-1-3-15(16)17(29)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2 |
InChI-Schlüssel |
LBBMDXXYVMWJBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-4-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11652963.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B11652969.png)
![2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652971.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B11652973.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11652987.png)
![ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B11652993.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11653000.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)
![Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653028.png)
![4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)


![2,4-dichloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11653044.png)
